(1R,5R,6R)-6-Aminospiro[4.4]nonan-1-ol (1R,5R,6R)-6-Aminospiro[4.4]nonan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16005964
InChI: InChI=1S/C9H17NO/c10-7-3-1-5-9(7)6-2-4-8(9)11/h7-8,11H,1-6,10H2/t7-,8-,9-/m1/s1
SMILES:
Molecular Formula: C9H17NO
Molecular Weight: 155.24 g/mol

(1R,5R,6R)-6-Aminospiro[4.4]nonan-1-ol

CAS No.:

Cat. No.: VC16005964

Molecular Formula: C9H17NO

Molecular Weight: 155.24 g/mol

* For research use only. Not for human or veterinary use.

(1R,5R,6R)-6-Aminospiro[4.4]nonan-1-ol -

Specification

Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
IUPAC Name (4R,5R,9R)-9-aminospiro[4.4]nonan-4-ol
Standard InChI InChI=1S/C9H17NO/c10-7-3-1-5-9(7)6-2-4-8(9)11/h7-8,11H,1-6,10H2/t7-,8-,9-/m1/s1
Standard InChI Key RMPOVHNVHWIJIZ-IWSPIJDZSA-N
Isomeric SMILES C1C[C@H]([C@@]2(C1)CCC[C@H]2O)N
Canonical SMILES C1CC(C2(C1)CCCC2O)N

Introduction

Chemical Structure and Stereochemical Configuration

Core Architecture

The spiro[4.4]nonane scaffold consists of two fused cyclohexane rings sharing a single spiro carbon atom. In (1R,5R,6R)-6-Aminospiro[4.4]nonan-1-ol, the amino (-NH2) and hydroxyl (-OH) groups occupy the 6th and 1st positions, respectively, with all three stereocenters (C1, C5, C6) configured in the R orientation. This spatial arrangement distinguishes it from its (1S,5S,6S) enantiomer, which exhibits mirror-image stereochemistry.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC9H17NO
Molecular Weight155.24 g/mol
IUPAC Name(1R,5R,6R)-6-Aminospiro[4.4]nonan-1-olDerived from
CAS NumberNot yet assigned

The compound’s rigidity, imparted by the spirocyclic framework, enhances its utility as a chiral auxiliary or ligand in asymmetric catalysis .

Synthesis and Characterization

Synthetic Pathways

While no explicit synthesis of (1R,5R,6R)-6-Aminospiro[4.4]nonan-1-ol is documented, analogous routes for its (1S,5S,6S)-enantiomer suggest a multi-step approach:

  • Ketone Formation: Starting from spiro[4.4]nonan-1-one (CAS 289665-71-0), a precursor with a ketone group at C1 .

  • Reductive Amination: Introduction of the amino group via catalytic hydrogenation or borane-mediated reduction, followed by stereoselective amination.

  • Resolution of Enantiomers: Chiral chromatography or enzymatic resolution to isolate the (1R,5R,6R)-isomer .

Table 2: Comparison of Synthetic Intermediates

CompoundMolecular FormulaRole in Synthesis
Spiro[4.4]nonan-1-one (CAS 289665-71-0)C9H15NOKetone precursor
(1S,5S,6S)-6-Aminospiro[4.4]nonan-1-olC9H17NOEnantiomeric reference

Purification and Analysis

Purification typically involves recrystallization or silica gel chromatography, with characterization via:

  • NMR Spectroscopy: To confirm stereochemistry and functional groups.

  • Mass Spectrometry: For molecular weight validation .

  • X-ray Crystallography: To resolve absolute configuration (if crystals are obtainable) .

Physicochemical Properties

Solubility and Stability

The compound’s amino alcohol structure confers moderate polarity, suggesting solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in hydrocarbons. Steric hindrance from the spirocyclic system likely enhances thermal stability compared to linear analogs.

Acid-Base Behavior

The amino group (pKa ~9–10) and hydroxyl group (pKa ~15–16) enable pH-dependent reactivity. Protonation at acidic pH enhances water solubility, while deprotonation facilitates nucleophilic reactions.

Table 3: Predicted Physicochemical Parameters

ParameterValueBasis
LogP (Partition Coefficient)~1.9Estimated from analog
PSA (Polar Surface Area)43–50 ŲCalculated for amino alcohols

Applications in Chemical Research

Asymmetric Synthesis

Spirocyclic amino alcohols are widely employed as chiral auxiliaries. For example, the (1R,5S,6S)-6-(2,2-dimethylpropanamido) derivative facilitates enantioselective Diels-Alder reactions, achieving >95% enantiomeric excess . The (1R,5R,6R)-isomer may exhibit complementary stereodirecting effects.

Challenges and Future Directions

Knowledge Gaps

  • Stereoselective Synthesis: Current methods favor (1S,5S,6S)-isomers; developing R,R,R-selective routes is critical .

  • Biological Profiling: Toxicity, pharmacokinetic, and target-binding studies are lacking.

Industrial Relevance

Scalable synthesis and cost-effective resolution techniques will determine its adoption in pharmaceutical manufacturing .

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